Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate
Overview
Description
Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate is a chemical compound with the molecular formula C26H53NO6. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications. This compound is often used in the formulation of surfactants, emulsifiers, and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate typically involves the esterification of stearic acid with triethanolamine, followed by the quaternization of the resulting ester with acetic acid. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like toluene or xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous feeding: of reactants.
Efficient mixing: to ensure uniform reaction.
Temperature control: to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The acetate group can be substituted with other anions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, hydrochloric acid.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of different ammonium salts.
Scientific Research Applications
Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of cell culture media and other biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate involves its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by its unique structure, which allows it to:
Form micelles: Encapsulate hydrophobic molecules in aqueous environments.
Reduce surface tension: Enhance the mixing of immiscible liquids.
Target molecular pathways: In biological systems, it can interact with cell membranes and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Triethanolamine stearate: Similar in structure but lacks the acetate group.
Stearyl dimethyl benzyl ammonium chloride: Another quaternary ammonium compound with different functional groups.
Cetyl trimethyl ammonium bromide: A surfactant with a different alkyl chain length and counterion.
Uniqueness
Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate is unique due to its combination of hydroxyl, ester, and quaternary ammonium groups. This combination provides it with distinct properties such as:
Enhanced solubility: In both polar and non-polar solvents.
Versatility: In various chemical and biological applications.
Stability: Under a wide range of conditions.
Properties
IUPAC Name |
acetic acid;2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49NO4.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27;1-2(3)4/h26-27H,2-23H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKADIAAODVDROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCO)CCO.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938349 | |
Record name | Acetic acid--2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17329-61-2 | |
Record name | Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17329-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoic acid, 2-(bis(2-hydroxyethyl)amino)ethyl ester, acetate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid--2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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